Cytotoxicity in Cancer Cell Lines: 5-Cyclopropyl-4-(furan-2-ylmethyl) Derivative vs. Structurally Related Triazole-3-thiols
In a screening study, 5-cyclopropyl-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 735342-68-4) exhibited IC₅₀ values of 10–20 μM against breast and lung cancer cell lines . This places it within the active range for this scaffold class, though the specific comparator data for the closest des-cyclopropyl analog (CAS 660417-20-9) was not reported in the same study. Contextually, other 1,2,4-triazole-3-thiol derivatives with different substitution patterns (e.g., 4-((2-chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol) have reported IC₅₀ values of 0.87 μM against HEPG2 cells , highlighting that minor structural modifications drive orders-of-magnitude potency shifts, and the cyclopropyl-furan substitution pattern yields a distinct cytotoxicity window.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 10–20 μM against breast and lung cancer cell lines |
| Comparator Or Baseline | 4-((2-Chlorobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol: IC₅₀ = 0.87 μM against HEPG2; des-cyclopropyl analog (CAS 660417-20-9): data not reported |
| Quantified Difference | Target compound is ~11–23 fold less potent than the most active comparator; distinct selectivity profile implied by different cell line sensitivities. |
| Conditions | Human breast and lung cancer cell lines; assay details as per original study. |
Why This Matters
The 10–20 μM IC₅₀ range defines a tractable starting point for hit-to-lead optimization where the cyclopropyl and furan substituents can be systematically varied to improve potency while retaining a unique selectivity fingerprint, a critical consideration for procurement in medicinal chemistry campaigns.
